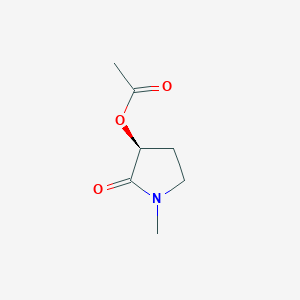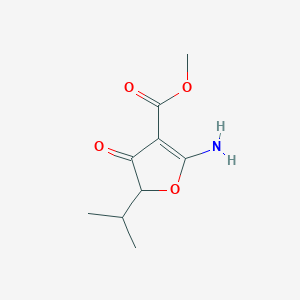![molecular formula C8H6ClNOS B12872386 2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a chloromethyl group at the 2-position and a mercapto group at the 6-position, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-mercaptobenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then further reacted with appropriate reagents to introduce the mercapto group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the mercapto group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the mercapto group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Disulfides are common oxidation products.
Reduction Products: Thiols are typical reduction products.
科学的研究の応用
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: The compound is a valuable building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-mercaptobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby blocking the biological activity of the target molecule. The presence of the chloromethyl and mercapto groups allows for interactions with various molecular targets, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzoxazole: Lacks the mercapto group, which may reduce its reactivity and versatility in chemical synthesis.
6-Mercaptobenzoxazole: Lacks the chloromethyl group, which may limit its use in substitution reactions.
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and the types of reactions it undergoes.
Uniqueness
2-(Chloromethyl)-6-mercaptobenzo[d]oxazole is unique due to the presence of both chloromethyl and mercapto groups, providing a combination of reactivity and versatility that is not found in similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research.
特性
分子式 |
C8H6ClNOS |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C8H6ClNOS/c9-4-8-10-6-2-1-5(12)3-7(6)11-8/h1-3,12H,4H2 |
InChIキー |
JUSSMMXYEYSQKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S)OC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)
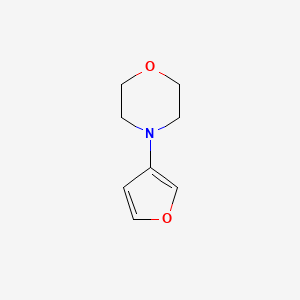
![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
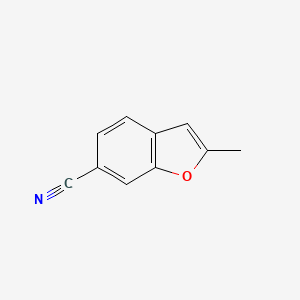
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)

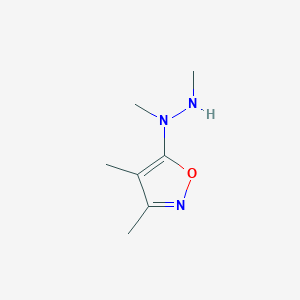
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)

![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
